N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound with a molecular formula of C14H21N3OS and a molecular weight of 279.4 g/mol . This compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group, which is further connected to an acetamide moiety. The cycloheptyl group is attached to the nitrogen atom of the acetamide. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Chemical Reactions Analysis
N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Scientific Research Applications
N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
2-thioxopyrimidines: These compounds also contain a sulfur atom in the pyrimidine ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
N-cycloheptyl-4-methylpyrimidin-2-amine: This compound shares a similar pyrimidine structure but lacks the acetamide moiety, which may result in different chemical and biological properties.
This compound stands out due to its unique combination of a cycloheptyl group, a sulfanyl group, and an acetamide moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-11-8-9-15-14(16-11)19-10-13(18)17-12-6-4-2-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHFMRFGJJJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816850 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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